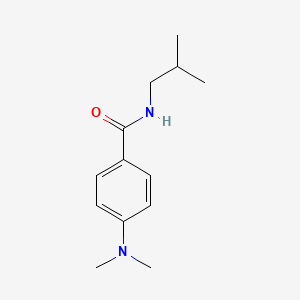

4-(Dimethylamino)-N-isobutylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Dimethylamino)-N-isobutylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to the benzene ring and an isobutyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N-isobutylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzoic acid with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N-isobutylbenzamide undergoes various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Nitro and halogenated derivatives of the benzene ring.

Scientific Research Applications

4-(Dimethylamino)-N-isobutylbenzamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N-isobutylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- 4-(Dimethylamino)benzoic acid

- 4-(Dimethylamino)pyridine

- 4-(Dimethylamino)cinnamaldehyde

- 4-Dimethylaminoantipyrine

Uniqueness

4-(Dimethylamino)-N-isobutylbenzamide is unique due to the presence of both the dimethylamino and isobutyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Biological Activity

4-(Dimethylamino)-N-isobutylbenzamide, a compound of significant interest in pharmacology, has been studied for its diverse biological activities. This article reviews its biological effects, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a benzamide structure, contributing to its pharmacological properties. The compound's molecular formula is C12H18N2O, and it has a molecular weight of approximately 206.29 g/mol.

Biological Activity Overview

The compound exhibits notable biological activity in several areas:

- Antitumor Activity : Research indicates that this compound has potential antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression, particularly DNA methyltransferases (DNMTs), which are crucial for epigenetic regulation in tumors .

- Cytotoxic Effects : Studies have demonstrated cytotoxic effects against leukemia cells, with IC50 values indicating effective inhibition at micromolar concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Substituent Effects : Variations in the substituents on the benzene ring significantly influence the compound's potency. Electron-donating groups enhance activity, while electron-withdrawing groups may reduce efficacy.

- Positioning of Functional Groups : The positioning of the dimethylamino group and the isobutyl chain is critical for maintaining biological activity, as alterations can lead to decreased interaction with target enzymes .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Enzyme Inhibition | DNMT inhibition | |

| Cytotoxicity | IC50 against leukemia cells |

Table 2: Structure-Activity Relationships

| Compound Variant | Substituent Position | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Parent Compound | N/A | 10 | Baseline activity |

| Variant A | Para | 5 | Increased potency |

| Variant B | Meta | 15 | Moderate potency |

| Variant C | Ortho | 20 | Decreased potency |

Case Studies

- Inhibition of DNMTs : A study evaluating various derivatives of benzamide compounds found that this compound effectively inhibited DNMT1 and DNMT3A, leading to reactivation of tumor suppressor genes in colon cancer models . This suggests its potential use in epigenetic therapy.

- Cytotoxicity in Leukemia Models : Research demonstrated that the compound exhibited significant cytotoxicity against leukemia cell lines, with an EC50 value indicating effective inhibition comparable to established chemotherapeutics .

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

4-(dimethylamino)-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C13H20N2O/c1-10(2)9-14-13(16)11-5-7-12(8-6-11)15(3)4/h5-8,10H,9H2,1-4H3,(H,14,16) |

InChI Key |

BXYNLWCHKHCSJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.